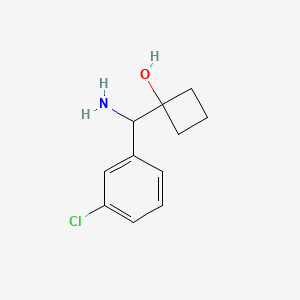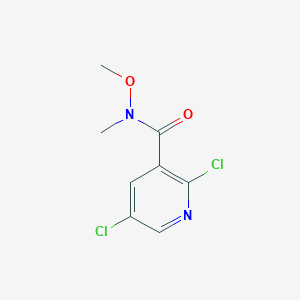
2,5-Dichloro-n-methoxy-n-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-n-methoxy-n-methylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O2 It is known for its unique structure, which includes two chlorine atoms, a methoxy group, and a methylnicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-n-methoxy-n-methylnicotinamide typically involves the chlorination of nicotinamide derivatives followed by methoxylation and methylation reactions. One common method involves the use of 2,5-dichloronicotinic acid as a starting material, which is then converted to the corresponding amide through a series of reactions involving methanol and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amide formation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-n-methoxy-n-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2,5-Dichloro-n-methoxy-n-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-n-methoxy-n-methylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-N-methoxy-N-methylisonicotinamide: Similar structure but with isonicotinamide moiety.
4,6-Dichloro-N-methoxy-N-methylnicotinamide: Differing in the position of chlorine atoms.
Uniqueness
2,5-Dichloro-n-methoxy-n-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8Cl2N2O2 |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
2,5-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 |
Clave InChI |
ALLPXHZTNDHGPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(N=CC(=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


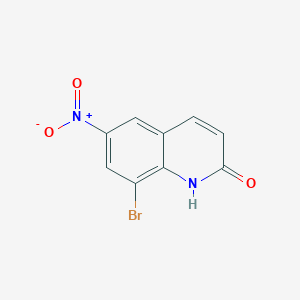
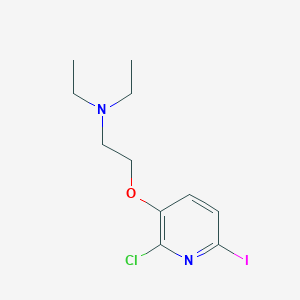
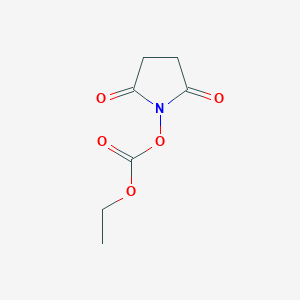
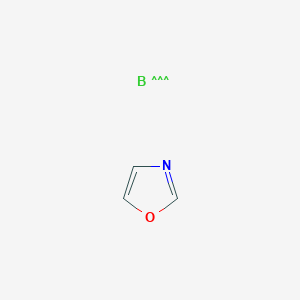
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
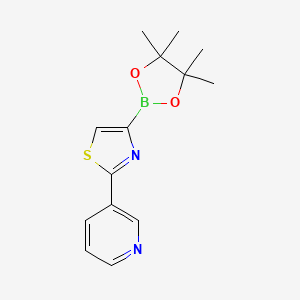
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

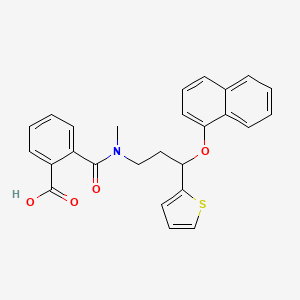
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
